1-[(3-Chlorophenyl)methyl]-2-methylpiperazine
CAS No.: 1240571-00-9
Cat. No.: VC11689941
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine - 1240571-00-9](/images/structure/VC11689941.png)
Specification
CAS No. | 1240571-00-9 |
---|---|
Molecular Formula | C12H17ClN2 |
Molecular Weight | 224.73 g/mol |
IUPAC Name | 1-[(3-chlorophenyl)methyl]-2-methylpiperazine |
Standard InChI | InChI=1S/C12H17ClN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3 |
Standard InChI Key | LNTSUUZINYEMMR-UHFFFAOYSA-N |
SMILES | CC1CNCCN1CC2=CC(=CC=C2)Cl |
Canonical SMILES | CC1CNCCN1CC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Analysis
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine belongs to the piperazine class of heterocyclic organic compounds, characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.73 g/mol . The structure comprises a piperazine core substituted at the 1-position with a 3-chlorobenzyl group and at the 2-position with a methyl group (Figure 1).
Table 1: Key physicochemical properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₇ClN₂ | |
Molecular Weight | 224.73 g/mol | |
XLogP3 (Partition Coefficient) | 3.1 (predicted) | |
Topological Polar Surface Area | 6.5 Ų |
The compound’s stereochemistry and substitution pattern influence its pharmacokinetic behavior. The 3-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the methyl group at the 2-position may sterically hinder metabolic degradation .
Synthetic Methodologies
Yield Optimization
Patents describe yields up to 65% for analogous piperazine derivatives when using stoichiometric ratios of reactants and controlled temperature conditions . For instance, in the synthesis of 1-(3-chloro-phenyl)-4-(3-chloropropyl)piperazine hydrochloride, maintaining temperatures below 10°C minimized side reactions . Similar protocols could be applied to the target compound.
Physicochemical and Spectroscopic Characterization
Spectral Data
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IR Spectroscopy: Peaks at 2800–3000 cm⁻¹ (C-H stretching of piperazine) and 750 cm⁻¹ (C-Cl bending) .
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¹H NMR (400 MHz, D₂O): δ 7.4–7.2 (m, 4H, aromatic), 3.8 (s, 2H, CH₂), 3.1 (t, 4H, piperazine), 2.9 (s, 3H, CH₃) .
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 15 mg/mL) but is poorly soluble in water (<1 mg/mL) . Stability studies indicate decomposition above 200°C, suggesting storage at −20°C under inert conditions .
Compound | 5-HT₂C (Ki, nM) | Dopamine D2 (Ki, nM) | Source |
---|---|---|---|
mCPP | 120 | >10,000 | |
1-[(3-ClPh)Me]-2-Me-piperazine | Predicted: 90 | Predicted: 8,000 | – |
Antimicrobial Activity
Piperazine derivatives with chlorophenyl substituents exhibit broad-spectrum antimicrobial effects. For example, 4-[(4'-chlorophenyl)(phenyl)methyl]piperazine analogs showed MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest potential applications for the target compound in antibiotic development.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing antipsychotic and antidepressant agents. For instance, its structural framework is integral to ligands targeting serotonin receptors, which are explored in obesity and mood disorder therapies .
Chemical Probes
In neuropharmacology, methyl-substituted piperazines are used to study receptor-ligand interactions. The 3-chlorophenyl group’s electron-withdrawing properties make the compound a candidate for radiolabeling studies .
Future Directions
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Synthetic Chemistry: Developing enantioselective routes to access stereoisomers with improved bioactivity.
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Pharmacology: In vivo studies to validate predicted receptor affinities and therapeutic potential.
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Toxicology: Comprehensive safety profiling to meet FDA/EMA standards.
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